4-[(4-Methoxybenzyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-METHOXYBENZYL)AMINO]CARBONYL}PHENYL ACETATE is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the methoxybenzyl and phenyl acetate groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHOXYBENZYL)AMINO]CARBONYL}PHENYL ACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with a suitable acylating agent, such as acetic anhydride, to form the intermediate 4-methoxybenzylacetamide.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions, such as the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-METHOXYBENZYL)AMINO]CARBONYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-{[(4-METHOXYBENZYL)AMINO]CARBONYL}BENZOIC ACID.
Reduction: Formation of 4-{[(4-METHOXYBENZYL)AMINO]CARBONYL}PHENYL METHANOL.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-{[(4-METHOXYBENZYL)AMINO]CARBONYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)22-16-9-5-14(6-10-16)17(20)18-11-13-3-7-15(21-2)8-4-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
QNXWMUGITXVNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.